molecular formula C24H23N5O B11022571 (2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide

(2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide

Cat. No.: B11022571
M. Wt: 397.5 g/mol
InChI Key: LTWQWRMQABIHCW-HSZRJFAPSA-N
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Description

(2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Amide Bond Formation: The tetrazole derivative is then coupled with a suitable amine (3,3-diphenylpropylamine) using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Optimization: Using efficient catalysts to speed up the reaction.

    Purification Techniques: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenyl groups.

    Reduction: Reduced amide or tetrazole derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide: Similar structure but with an acetamide group.

    (2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)propionamide: Similar structure but with a propionamide group.

Uniqueness

(2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide is unique due to its specific combination of the tetrazole ring and the diphenylpropyl group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

(2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C24H23N5O/c30-24(23(29-18-26-27-28-29)21-14-8-3-9-15-21)25-17-16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,18,22-23H,16-17H2,(H,25,30)/t23-/m1/s1

InChI Key

LTWQWRMQABIHCW-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NN=N4

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)N3C=NN=N3)C4=CC=CC=C4

Origin of Product

United States

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